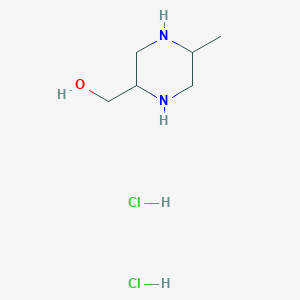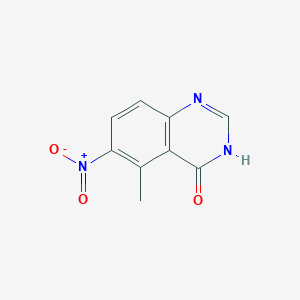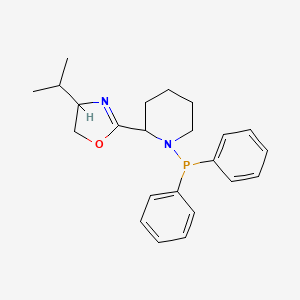![molecular formula C23H22ClN5O B12513885 4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-azabicyclo[222]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the azabicyclo[22
Formation of Azabicyclo[2.2.2]octane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a quinuclidine derivative.
Introduction of Benzodiazole Moiety: This step involves the reaction of the azabicyclo[2.2.2]octane intermediate with a benzodiazole derivative under appropriate conditions.
Coupling with Quinoline Derivative: The final step involves the coupling of the intermediate with a quinoline derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinone: A simpler analog with a similar azabicyclo[2.2.2]octane structure.
Benzodiazole Derivatives: Compounds with similar benzodiazole moieties that exhibit comparable biological activities.
Quinoline Derivatives: Compounds with quinoline structures that are used in various therapeutic applications.
Uniqueness
The uniqueness of 4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one lies in its combination of three distinct structural motifs, which confer unique biological properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H22ClN5O |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
4-(1-azabicyclo[2.2.2]octan-3-ylamino)-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30) |
InChI-Schlüssel |
MOVBBVMDHIRCTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)


![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)

![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl}aniline](/img/structure/B12513875.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![{1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B12513886.png)
![3,5-Bis({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,4-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B12513900.png)
![4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane](/img/structure/B12513902.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid](/img/structure/B12513903.png)
